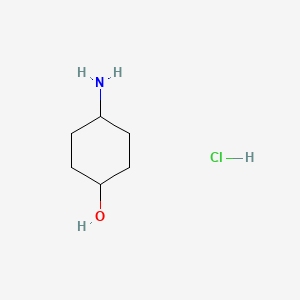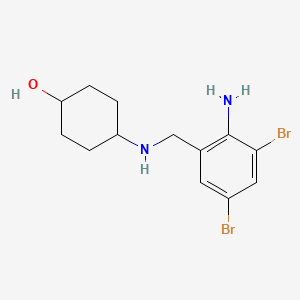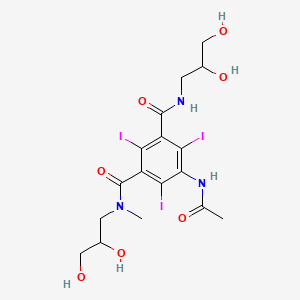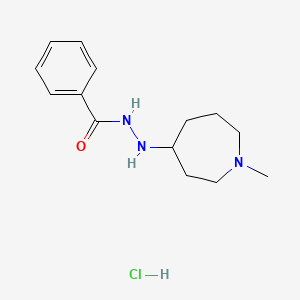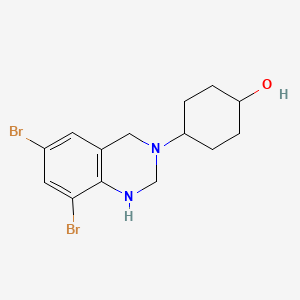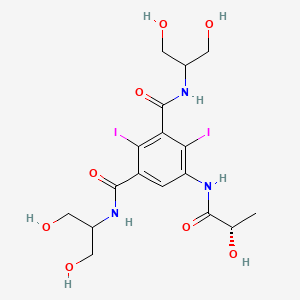
Acotiamide impurity 8 Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acotiamide impurity 8 Maleate is an analogue of Acotiamide . It has a molecular formula of C21H30N4O5S. C4H4O4 and a molecular weight of 566.63 . It appears as a solid powder .
Molecular Structure Analysis
The molecular structure of Acotiamide impurity 8 Maleate is complex, with a molecular formula of C21H30N4O5S. C4H4O4 . The exact structure could not be found in the available resources.Physical And Chemical Properties Analysis
Acotiamide impurity 8 Maleate is a solid powder . Its molecular weight is 566.63 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Relevant Papers Several papers have been published on Acotiamide, including studies on its efficacy and safety in treating Functional Dyspepsia-Postprandial Distress Syndrome , and its effects on esophageal motor function and gastroesophageal reflux . These papers provide valuable insights into the properties and potential applications of Acotiamide and its impurities.
Aplicaciones Científicas De Investigación
Treatment of Functional Dyspepsia
Acotiamide is an oral first-in-class prokinetic drug that is being developed globally for the treatment of patients with functional dyspepsia . It modulates upper gastrointestinal motility to alleviate abdominal symptoms resulting from hypomotility and delayed gastric emptying .
Modulation of Upper Gastrointestinal Motility
Acotiamide exerts its activity in the stomach via muscarinic receptor inhibition, resulting in enhanced acetylcholine release and inhibition of acetylcholinesterase activity . Unlike other prokinetic drugs used in the management of functional dyspepsia, acotiamide shows little/no affinity for serotonin or dopamine D2 receptors .
3. Treatment of Esophagogastric Junction Outflow Obstruction (EGJOO) A study found that an altered lower esophageal sphincter (LES) accommodation response is an underlying cause of EGJOO . The study aimed to examine the treatment effect of acotiamide, a prokinetic agent which improves impaired gastric accommodation in functional dyspepsia, in patients with EGJOO .
4. Reduction of Integrated Relaxation Pressure (IRP) Acotiamide has a treatment effect on patients with EGJOO via a reduction in the IRP level through the lowering of both the basal LES pressure and LES accommodation response . This could be a potential application in the treatment of other conditions involving the LES.
Improvement of Dysphagia Symptoms
In a sub-analysis of patients in whom EGJOO was normalized by acotiamide, dysphagia was reported to be significantly improved by acotiamide . This suggests a potential application in the treatment of dysphagia.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acotiamide impurity 8 Maleate involves the reaction of Acotiamide with Maleic acid to form the Maleate salt of Acotiamide impurity 8.", "Starting Materials": [ "Acotiamide", "Maleic acid" ], "Reaction": [ "Step 1: Dissolve Acotiamide in a suitable solvent such as methanol or ethanol.", "Step 2: Add Maleic acid to the solution and stir the mixture for a few hours.", "Step 3: Filter the resulting solid and wash it with the solvent to remove any impurities.", "Step 4: Dry the solid under vacuum to obtain Acotiamide impurity 8 Maleate." ] } | |
Número CAS |
185105-17-3 |
Fórmula molecular |
C21H30N4O5S. C4H4O4 |
Peso molecular |
566.63 |
Apariencia |
Solid Powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



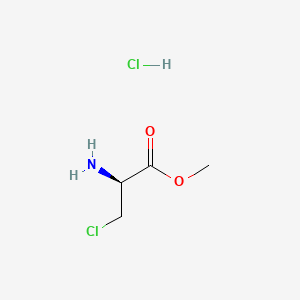
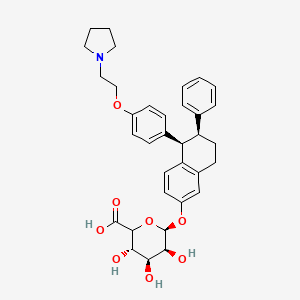
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

